3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD9496 deacrylic acid phenol is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha. It is a potent and selective antagonist and downregulator of estrogen receptor alpha in vitro and in vivo in estrogen receptor-positive models of breast cancer . This compound has shown significant tumor growth inhibition and is currently being evaluated in clinical trials for its potential benefits in patients with advanced metastatic disease .
Preparation Methods
The synthesis of AZD9496 deacrylic acid phenol involves structure-based design and iterative medicinal chemistry structure-activity relationship studies. The compound is derived from a novel estrogen receptor-binding motif, optimized for potency and oral bioavailability . The synthetic route includes the preparation of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid .
Chemical Reactions Analysis
AZD9496 deacrylic acid phenol undergoes various chemical reactions, including electrophilic aromatic substitution due to the presence of the phenol group. The hydroxyl substituent of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution reactions . Common reagents used in these reactions include electrophiles such as halogens, nitro groups, and sulfonic acids. The major products formed from these reactions are typically substituted phenols .
Scientific Research Applications
AZD9496 deacrylic acid phenol has several scientific research applications, particularly in the field of breast cancer treatment. It is used as an oral selective estrogen receptor degrader, showing potent anti-estrogen activity in both endocrine-sensitive and endocrine-resistant models of breast cancer . The compound has been studied for its ability to inhibit cell growth, block estrogen receptor activity, and reduce the expression of estrogen receptor-dependent genes . Additionally, AZD9496 deacrylic acid phenol is being explored for its potential use in combination therapies with PI3K pathway and CDK4/6 inhibitors to enhance growth-inhibitory effects .
Mechanism of Action
AZD9496 deacrylic acid phenol exerts its effects by binding to and downregulating estrogen receptor alpha. It functions as a selective estrogen receptor antagonist and degrader, leading to a decrease in estrogen receptor protein levels and inhibition of estrogen receptor-dependent gene transcription . The compound effectively reduces estrogen receptor levels and inhibits the growth of both endocrine-sensitive and endocrine-resistant cell line models . The molecular targets and pathways involved include the estrogen receptor alpha and its downstream signaling pathways .
Comparison with Similar Compounds
AZD9496 deacrylic acid phenol is comparable to fulvestrant, another selective estrogen receptor degrader, in its ability to antagonize and degrade estrogen receptor alpha . unlike fulvestrant, AZD9496 deacrylic acid phenol is orally bioavailable, providing a more flexible route of administration . Other similar compounds include tamoxifen and aromatase inhibitors, which also target the estrogen receptor pathway but differ in their mechanisms of action and clinical applications .
Biological Activity
3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential as a selective estrogen receptor degrader (SERD). This article explores its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a complex structure with multiple functional groups that contribute to its binding affinity and biological activity.
As a SERD, this compound functions by binding to estrogen receptors (ERs), leading to their degradation. This action is particularly significant in the context of estrogen receptor-positive breast cancer treatment. The compound demonstrates high oral bioavailability and selective activity against ER-positive cancer cells.
Preclinical Studies
Recent studies have highlighted the compound's effectiveness in various in vitro and in vivo models:
- In Vitro Studies : The compound exhibited potent anti-proliferative effects on ER-positive breast cancer cell lines. It induced apoptosis and inhibited cell cycle progression.
- In Vivo Studies : Animal models treated with this SERD showed significant tumor regression compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics.
Table 1: Summary of Preclinical Findings
Study Type | Model Type | Key Findings |
---|---|---|
In Vitro | ER-positive cell lines | Induced apoptosis; inhibited proliferation |
In Vivo | Mouse xenograft models | Tumor regression; favorable pharmacokinetics |
Clinical Development
Currently, this compound is being evaluated in Phase I clinical trials for advanced ER-positive breast cancer. Early results indicate promising efficacy and tolerability profiles similar to existing SERDs like fulvestrant .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study A : A patient with metastatic ER-positive breast cancer showed a significant reduction in tumor size after treatment with the compound over a 12-week period.
- Case Study B : Another patient experienced prolonged stable disease with minimal side effects during the treatment course.
Properties
IUPAC Name |
3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNAXIUJPIITK-XUSGNXJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.